2-bromo-1-(1H-indazol-6-yl)ethan-1-one
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Overview
Description
2-bromo-1-(1H-indazol-6-yl)ethan-1-one is an organic compound with the molecular formula C9H7BrN2O. It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(1H-indazol-6-yl)ethan-1-one typically involves the bromination of 1-(1H-indazol-6-yl)ethan-1-one. One common method includes the reaction of indazole with 1,5-dibromopentane at ambient temperature to form 6-bromoindazole. This intermediate is then reacted with a basic substance to obtain 5-bromoindazole, which subsequently reacts with acetyl bromide under alkaline conditions to generate this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-1-(1H-indazol-6-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
2-bromo-1-(1H-indazol-6-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other indazole derivatives, which are valuable in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-bromo-1-(1H-indazol-6-yl)ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The bromine atom and the indazole moiety play crucial roles in its activity, potentially affecting enzyme function and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-bromo-1H-indazol-3-yl)ethanone
- 1-(5-bromo-6-fluoro-1H-indazol-1-yl)ethanone
- 1-(1- (4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone
Uniqueness
2-bromo-1-(1H-indazol-6-yl)ethan-1-one is unique due to its specific substitution pattern on the indazole ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new chemical entities and exploring novel therapeutic applications .
Properties
CAS No. |
1239480-86-4 |
---|---|
Molecular Formula |
C9H7BrN2O |
Molecular Weight |
239.1 |
Purity |
95 |
Origin of Product |
United States |
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